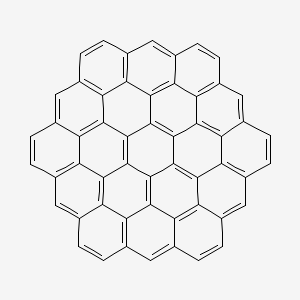

Circumcoronene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Circumcoronene is an ortho- and peri-fused polycyclic arene.

Scientific Research Applications

Synthesis and Structural Analysis

Circumcoronene, a hexagonal graphene fragment, has been primarily studied in theoretical contexts due to challenges in its synthesis in solution. Recent studies have successfully synthesized derivatives of this compound through Brønsted/Lewis acid-mediated cyclization. These derivatives were structurally analyzed using X-ray crystallography, showcasing this compound's adherence to Clar's bonding model and exhibiting local aromaticity. The absorption and emission spectra of this compound are similar to those of smaller hexagonal coronene, attributed to its six-fold symmetry (Zou et al., 2023).

Nanographene Fabrication and Electronic Properties

This compound has shown significant potential in the fabrication of nanographenes. A strategy for the ultrahigh-yield synthesis of this compound on Cu(111) was developed, involving surface-assisted intramolecular dehydrogenation. This process leads to the formation of extended superlattices. Notably, this compound's hexagonal zigzag topology, combined with electrostatic interactions, results in confining a two-dimensional electron gas into a chiral electronic Kagome-honeycomb lattice with emergent electronic flat bands. These findings highlight new possibilities for the high-yield fabrication of zigzag topology nanographenes with potentially nontrivial electronic properties (Telychko et al., 2020).

Chemical Bonding and π-Systems

An analysis of chemical bonding in coronene, isocoronene, and this compound using the Adaptive Natural Density Partitioning (AdNDP) method revealed that this compound possesses seven local sextets and can be represented by a single Clar structure. Unlike coronene and isocoronene, which have globally delocalized π-systems, this compound's structure is characterized by more localized π-systems (Popov & Boldyrev, 2012).

Interaction with Ionic Liquids and Sensors

Studies on the interaction of this compound with ionic liquids have shown that dispersion interactions significantly strengthen the this compound-ion interaction. This property is crucial for its potential use in supercapacitors and solar cells. Additionally, this compound's interaction with halide anions has been proposed for practical applications in energy conversion and storage devices (Ruzanov et al., 2017).

Properties

Molecular Formula |

C54H18 |

|---|---|

Molecular Weight |

666.7 g/mol |

IUPAC Name |

nonadecacyclo[27.23.1.14,44.06,43.09,42.011,40.014,39.016,37.019,36.021,34.024,33.026,31.030,51.032,49.035,48.038,47.041,46.045,50.052,54]tetrapentaconta-1(53),2,4,6(43),7,9,11(40),12,14,16(37),17,19(36),20,22,24(33),25,27,29,31,34,38,41,44,46,48,50,52(54)-heptacosaene |

InChI |

InChI=1S/C54H18/c1-2-20-14-22-5-6-24-16-26-9-11-29-18-30-12-10-28-17-27-8-7-25-15-23-4-3-21-13-19(1)31-32(20)44-34(22)36(24)46-39(26)41(29)48-42(30)40(28)47-38(27)37(25)45-35(23)33(21)43(31)49-50(44)52(46)54(48)53(47)51(45)49/h1-18H |

InChI Key |

ICKDBJSKNOTKDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C4C5=C6C7=C(C=CC8=CC9=C%10C%11=C(C=C9)C=C9C=CC%12=C%13C9=C%11C9=C%11C%13=C%13C(=C%12)C=CC%12=C%13C%13=C%11C(=C4C2=C%13C1=C%12)C6=C9C%10=C87)C=C5C=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)